molecular formula C21H15N3O2 B14462666 2-(4-Nitrophenyl)-4-phenyl-3H-1,5-benzodiazepine CAS No. 67502-84-5

2-(4-Nitrophenyl)-4-phenyl-3H-1,5-benzodiazepine

Cat. No.: B14462666
CAS No.: 67502-84-5
M. Wt: 341.4 g/mol
InChI Key: JWAXLVXZTCRKQI-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-4-phenyl-3H-1,5-benzodiazepine is a chemical compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-4-phenyl-3H-1,5-benzodiazepine typically involves multi-step organic reactions. One common method starts with the nitration of phenol to produce 4-nitrophenol, which is then reacted with other reagents to form the desired benzodiazepine structure . The reaction conditions often include the use of solvents like ethanol and catalysts such as p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-4-phenyl-3H-1,5-benzodiazepine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the benzodiazepine core.

Scientific Research Applications

2-(4-Nitrophenyl)-4-phenyl-3H-1,5-benzodiazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-4-phenyl-3H-1,5-benzodiazepine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzodiazepine core can interact with neurotransmitter receptors in the brain . These interactions can modulate the activity of various signaling pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Nitrophenyl)-4-phenyl-3H-1,5-benzodiazepine is unique due to its benzodiazepine core, which imparts specific chemical and biological properties not found in simpler nitrophenyl compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

67502-84-5

Molecular Formula

C21H15N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

4-(4-nitrophenyl)-2-phenyl-3H-1,5-benzodiazepine

InChI

InChI=1S/C21H15N3O2/c25-24(26)17-12-10-16(11-13-17)21-14-20(15-6-2-1-3-7-15)22-18-8-4-5-9-19(18)23-21/h1-13H,14H2

InChI Key

JWAXLVXZTCRKQI-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC2=CC=CC=C2N=C1C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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